

A Technical Guide to the Spectroscopic Analysis of Boc-D-Allylglycine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Boc-D-Allylglycine*

Cat. No.: *B1330942*

[Get Quote](#)

This technical guide provides a detailed overview of the spectroscopic data for **Boc-D-Allylglycine**, a key building block in peptide synthesis and drug development. The following sections present nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, comprehensive experimental protocols, and a workflow for the spectroscopic analysis of this compound. This document is intended for researchers, scientists, and professionals in the field of drug development.

While specific experimental data for **Boc-D-Allylglycine** is not readily available in the public domain, this guide presents data for the closely related compound, N-(Boc)-Allylglycine methyl ester. The spectroscopic characteristics are expected to be highly similar, with predictable variations arising from the substitution of the methyl ester with a carboxylic acid.

Spectroscopic Data

The quantitative NMR and MS data for N-(Boc)-Allylglycine methyl ester are summarized in the tables below.

Table 1: ^1H NMR Spectroscopic Data for N-(Boc)-Allylglycine Methyl Ester

Chemical Shift (δ , ppm)	Multiplicity	Assignment
5.62-5.71	m	-CH=CH ₂
5.10-5.12	m	-CH=CH ₂
5.08	s	-CH=CH ₂
5.04	br s	NH
4.32-4.38	m	α -CH
3.70	s	-OCH ₃
2.41-2.53	m	-CH ₂ -CH=CH ₂
1.40	s	-C(CH ₃) ₃

Solvent: CDCl₃, Frequency: 500 MHz

Note on **Boc-D-Allylglycine**: For the free acid, the singlet at 3.70 ppm corresponding to the methyl ester protons (-OCH₃) will be absent. A broad singlet corresponding to the carboxylic acid proton (-COOH) would be expected, typically in the range of 10-12 ppm, although its observation can be solvent-dependent.

Table 2: ^{13}C NMR Spectroscopic Data for N-(Boc)-Allylglycine Methyl Ester[1]

Chemical Shift (δ , ppm)	Assignment
172.62	C=O (ester)
155.27	C=O (Boc)
132.42	-CH=CH ₂
119.12	-CH=CH ₂
79.94	-C(CH ₃) ₃
53.0	α -CH
52.29	-OCH ₃
36.86	-CH ₂ -CH=CH ₂
28.37	-C(CH ₃) ₃

Solvent: CDCl₃, Frequency: 125 MHz[1]

Note on **Boc-D-Allylglycine**: For the free acid, the carbonyl carbon of the carboxylic acid is expected to be in a similar region to the ester carbonyl, around 170-180 ppm. The chemical shift for the -OCH₃ carbon at 52.29 ppm will be absent.

Table 3: High-Resolution Mass Spectrometry (HRMS) Data for N-(Boc)-Allylglycine Methyl Ester[1]

Ion	Calculated m/z	Found m/z
[M+H] ⁺	230.1314	230.1387

Note on **Boc-D-Allylglycine**: The molecular formula for **Boc-D-Allylglycine** is C₁₀H₁₇NO₄, with a monoisotopic mass of 215.1158 g/mol. The expected [M+H]⁺ ion would be approximately 216.1232.

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A detailed protocol for acquiring ^1H and ^{13}C NMR spectra is provided below.

Sample Preparation:

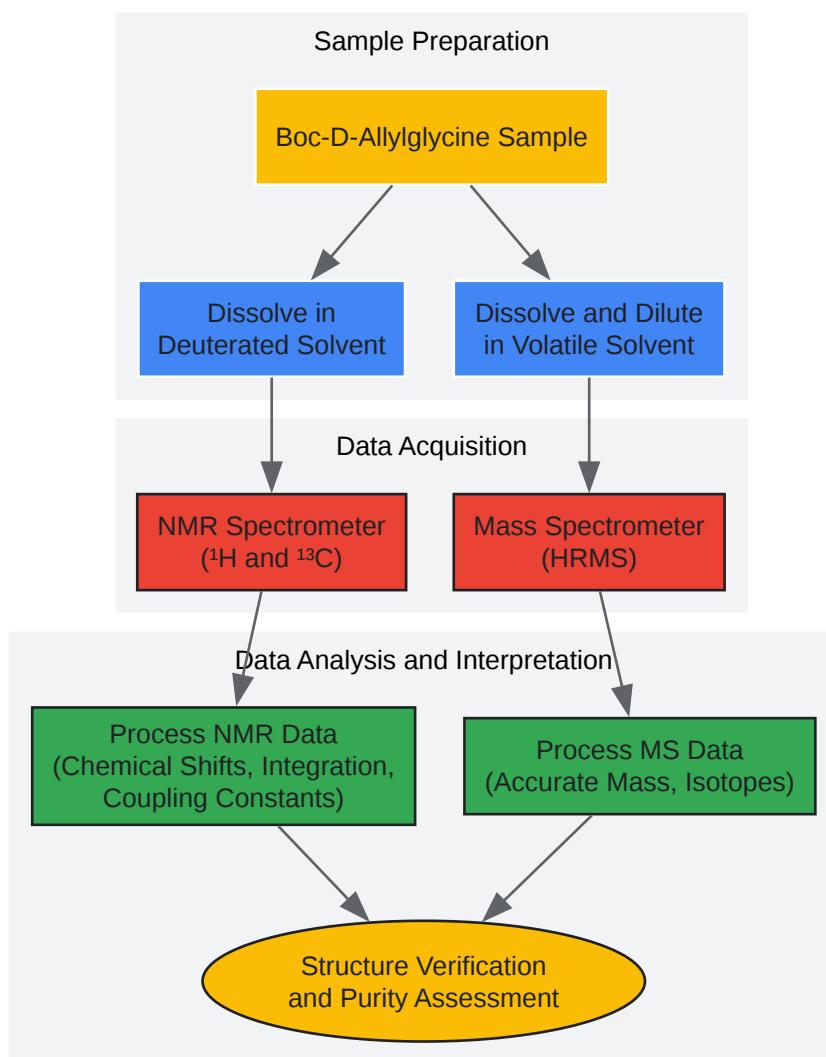
- Weigh approximately 5-10 mg of the sample.
- Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl_3), Methanol-d₄ (CD_3OD), or Dimethyl sulfoxide-d₆ (DMSO-d_6)).
- Transfer the solution to a 5 mm NMR tube.

Instrumentation and Parameters:

- Spectrometer: A 400 MHz or higher field NMR spectrometer.
- ^1H NMR:
 - Pulse sequence: Standard single-pulse experiment.
 - Number of scans: 16-64, depending on sample concentration.
 - Relaxation delay: 1-5 seconds.
 - Spectral width: -2 to 12 ppm.
- ^{13}C NMR:
 - Pulse sequence: Proton-decoupled single-pulse experiment.
 - Number of scans: 1024 or more, as ^{13}C has a low natural abundance.
 - Relaxation delay: 2 seconds.
 - Spectral width: 0 to 200 ppm.
- Reference: Tetramethylsilane (TMS) at 0.00 ppm or the residual solvent peak.

High-Resolution Mass Spectrometry (HRMS)

Sample Preparation:


- Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- Further dilute the stock solution to a final concentration of 1-10 µg/mL.

Instrumentation and Parameters:

- Mass Spectrometer: A high-resolution mass spectrometer such as a Time-of-Flight (TOF) or Orbitrap instrument.
- Ionization Source: Electrospray Ionization (ESI) in positive ion mode is typically used for this type of compound.
- Analysis Mode: Full scan mode to determine the accurate mass of the molecular ion.
- Calibration: The instrument should be calibrated with a known standard to ensure high mass accuracy.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for obtaining and analyzing spectroscopic data for a compound like **Boc-D-Allylglycine**.

[Click to download full resolution via product page](#)

Caption: Workflow for NMR and MS analysis of **Boc-D-Allylglycine**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Analysis of Boc-D-Allylglycine]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1330942#spectroscopic-data-for-boc-d-allylglycine-nmr-mass-spec>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com